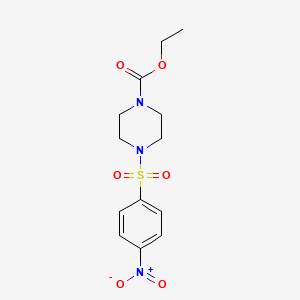

Ethyl 4-((4-nitrophenyl)sulfonyl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-((4-nitrophenyl)sulfonyl)piperazine-1-carboxylate is a chemical compound. Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C12H17N3O4S/c1-2-20(18,19)14-9-7-13(8-10-14)11-3-5-12(6-4-11)15(16)17/h3-6H,2,7-10H2,1H3 . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule. Physical And Chemical Properties Analysis

The molecular weight of this compound is 299.35 . The compound is a solid at room temperature .科学的研究の応用

Anticancer Agents :

- A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. These compounds, derived from ethyl 4-piperidinecarboxylate, showed promising anticancer activity in vitro, suggesting potential therapeutic usefulness after further in vivo studies (Rehman et al., 2018).

Spectroscopic and DFT Techniques in Complex Formation :

- Research on ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate and its complexes with Ni(II), Zn(II), and Cd(II) used spectroscopic and DFT methods for structural analysis. These complexes showed different geometries and bindings, contributing to the understanding of complex formation in chemistry (Prakash et al., 2014).

Analytical Derivatization in Liquid Chromatography :

- A sulfonate reagent synthesized for analytical derivatization in liquid chromatography included a substituted piperazine. It demonstrated sensitive detection capabilities post-derivatization, highlighting its application in analytical chemistry (Wu et al., 1997).

Antibacterial Agents :

- A study on 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid (1589 R.B.) explored its efficacy as a broad antibacterial agent, showing promise for systemic infections (Goueffon et al., 1981).

Adenosine A2B Receptor Antagonists :

- A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were synthesized and evaluated as A2B adenosine receptor antagonists. Some compounds showed subnanomolar affinity and high selectivity, useful for pharmacological research (Borrmann et al., 2009).

Microwave-Assisted Synthesis of Hybrid Molecules :

- A study involved the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties. These compounds exhibited antimicrobial, antilipase, and antiurease activities, suggesting their potential in medicinal chemistry (Başoğlu et al., 2013).

Safety and Hazards

特性

IUPAC Name |

ethyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O6S/c1-2-22-13(17)14-7-9-15(10-8-14)23(20,21)12-5-3-11(4-6-12)16(18)19/h3-6H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLECPLUZUDDNQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301332419 |

Source

|

| Record name | ethyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24834622 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

64268-92-4 |

Source

|

| Record name | ethyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3008607.png)

![Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate](/img/structure/B3008608.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B3008609.png)

![[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone;hydrochloride](/img/structure/B3008610.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B3008611.png)

![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3008613.png)

![N-(4-isopropylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008614.png)